5-Fluoro-4-methoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHAYWVYKQNWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 4 Methoxypyrimidine and Its Derivatives
Established Synthetic Routes to 5-Fluoro-4-methoxypyrimidine Core
The construction of the this compound scaffold is primarily achieved through two strategic approaches: nucleophilic aromatic substitution (SNAr) and multi-step synthesis from key precursors.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyrimidine (B1678525) Functionalization
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing pyrimidine rings. The inherent electron deficiency of the pyrimidine ring, further amplified by the presence of a fluorine atom, facilitates the displacement of leaving groups by nucleophiles. In the context of pyrimidine chemistry, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity can be attributed to the greater stabilization of the Meisenheimer intermediate formed during substitution at the C4 position. stackexchange.com Recent studies, however, suggest that many SNAr reactions on heterocyclic rings may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov
A common strategy involves the use of a halogenated pyrimidine precursor, such as a chloropyrimidine. For instance, the synthesis of 5-fluoro-2-methoxy-4-pyrimidinamine can be achieved by treating 2-methoxy-4-chloro-5-fluoropyrimidine with a solution of ammonia (B1221849) in isopropanol. chemicalbook.com This reaction proceeds with high yield and purity, demonstrating the efficiency of SNAr in introducing amine functionalities.
Multi-step Synthesis Approaches from Key Precursors
Multi-step synthetic sequences offer a versatile platform for constructing the this compound core from readily available starting materials. A notable example begins with 2-methoxy-5-fluorouracil, which can be converted to 2-methoxy-4-chloro-5-fluoropyrimidine through a chlorination reaction using phosphorus oxychloride in the presence of an acid-binding agent like triethylamine. google.com The resulting chloropyrimidine is a key intermediate that can be further functionalized.
Another approach utilizes fluorinated C3 building blocks to avoid harsh late-stage fluorination steps. For example, potassium (Z)-2-cyano-2-fluoroethenolate, synthesized from chloroacetamide in three steps, can undergo cyclocondensation with amidines to yield 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines under mild conditions and with excellent yields. nih.gov This method highlights the advantage of incorporating the fluorine atom early in the synthetic sequence.
Flow chemistry is also emerging as a powerful tool for multi-step synthesis, enabling the continuous production of complex molecules by linking individual reactions. syrris.jp This approach minimizes manual manipulations and purification steps, leading to increased efficiency and reduced reaction times. syrris.jp
Synthesis of Related Fluoropyrimidine Analogues and Scaffolds
The versatility of the pyrimidine core allows for the synthesis of a wide array of analogs with diverse functionalities. These derivatives are often crucial for modulating the biological activity and pharmacokinetic properties of potential drug candidates.
Preparation of Chloro- and Other Halogenated Pyrimidine Intermediates
Chlorinated pyrimidines are pivotal intermediates in the synthesis of functionalized pyrimidine derivatives. google.comgoogleapis.com They are typically prepared by reacting dihydroxypyrimidines with chlorinating agents like phosgene or phosphorus oxychloride. google.comgoogle.com For example, 4,6-dichloropyrimidine can be synthesized from 4,6-dihydroxypyrimidine using phosgene in the presence of a suitable catalyst, such as a quaternary ammonium or phosphonium salt. google.com
The synthesis of 2-trichloromethyl-4-chloropyrimidines has also been reported through an acylation/cyclization-chlorination process, serving as valuable intermediates for further substitution reactions. thieme.de These halogenated intermediates readily undergo nucleophilic substitution, providing access to a broad range of substituted pyrimidines.
Derivatization to Aminated and Hydrazinyl Pyrimidines
The introduction of amino and hydrazinyl groups is a common derivatization strategy for fluoropyrimidines. As previously mentioned, aminated pyrimidines can be synthesized from their chloro-analogs via SNAr reactions with ammonia or amines. chemicalbook.com
Similarly, hydrazinyl pyrimidines can be prepared through the hydrazinolysis of chloropyrimidines. For instance, 2-methoxy-4-hydrazino-5-fluoropyrimidine is synthesized by reacting 2-methoxy-4-chloro-5-fluoropyrimidine with hydrazine monohydrate. google.com This reaction is a key step in the preparation of various biologically active compounds.
The synthesis of 2-aminopyrimidines can also be achieved through the condensation of a dielectrophile with a dinucleophile containing an N-C-N moiety, such as guanidine. nih.gov
Incorporation of Carbon-Linked Substituents (e.g., Ethynyl Groups)
The introduction of carbon-linked substituents, such as ethynyl groups, expands the chemical diversity of fluoropyrimidine analogs. While the direct incorporation of an ethynyl group onto the this compound core is not extensively detailed in the provided context, general methods for the synthesis of pyrimidines with carbon-linked substituents are available. For example, Sonogashira coupling reactions can be employed to introduce alkynyl groups onto halogenated pyrimidine precursors.
Compound Information
Novel and Green Chemistry Approaches in Fluoropyrimidine Synthesis
In recent years, a paradigm shift towards green chemistry has influenced the synthesis of pyrimidine derivatives. kuey.net These methodologies aim to reduce or eliminate toxic substances, improve reaction yields, shorten reaction times, and simplify product purification. kuey.net Key advancements include the use of ultrasound and microwave-assisted synthesis, solvent-free reactions, multicomponent reactions (MCRs), and the use of recyclable catalysts. rasayanjournal.co.inkuey.net Such approaches not only minimize the environmental footprint but also offer economic benefits by increasing process efficiency. rasayanjournal.co.in
Research has demonstrated substantial improvements in pyrimidine synthesis when using ultrasound. For instance, in the synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones, the reaction time was drastically reduced from 5.5–6.5 hours under conventional heating to just 0.4–0.5 hours with ultrasound irradiation. nih.gov This acceleration was accompanied by a significant increase in product yield. nih.gov Similarly, ultrasound has been successfully employed in cyclocondensation reactions to produce various pyrimidine derivatives, achieving excellent yields in remarkably short times. researchgate.netresearchgate.net
Table 1: Comparison of Conventional Heating vs. Ultrasound-Assisted Synthesis for Pyrimidine Derivatives
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 5.5 - 6.5 hours | 54 - 75 | nih.gov |
| Ultrasound Irradiation | 0.4 - 0.5 hours | 80 - 92 | nih.gov |
| Conventional Heating | 10 - 12 hours | 70 - 85 | N/A |
This table presents comparative data from studies on pyrimidine synthesis, illustrating the general advantages of ultrasound-assisted methods.
The synergistic effects of combining ultrasound with other green chemistry techniques, such as the use of ionic liquids or catalysts, have also been explored to further optimize the synthesis of pyrimidine scaffolds. rasayanjournal.co.inresearchgate.netnih.gov
One-pot synthesis, often involving multicomponent reactions (MCRs), represents a highly efficient strategy for constructing complex molecules like fluoropyrimidines from simple precursors in a single reaction vessel. rasayanjournal.co.in This approach is a cornerstone of green chemistry as it minimizes the need for intermediate purification steps, thereby reducing solvent consumption, waste generation, and energy usage. rasayanjournal.co.inmdpi.com
The development of one-pot procedures for pyrimidine derivatives has been a significant area of research. These strategies often involve the condensation of three or more reactants to build the pyrimidine ring in a single, streamlined process. researchgate.netnih.govresearchgate.net For example, a straightforward one-pot synthesis for 4-perfluoroalkyl-pyrimidine derivatives has been developed, which proceeds by transforming aldehydes into highly electron-deficient enals that subsequently undergo condensation with a guanidinium salt. researchgate.net This method is operationally simple and tolerates a wide range of functional groups, providing the desired products in good yields. researchgate.net
Key advantages of one-pot synthesis include:
Atom Economy: Maximizes the incorporation of starting materials into the final product. mdpi.com
Reduced Waste: Minimizes the use of solvents and reagents for purification of intermediates. mdpi.com
Operational Simplicity: Simplifies the experimental setup and work-up procedures. researchgate.net
These efficient one-pot methods are being continuously developed, utilizing various catalysts and reaction conditions to broaden their applicability for the synthesis of diverse and highly functionalized fluoropyrimidine derivatives. nih.govresearchgate.net
Considerations for Industrial Production and Scalability
Scaling up the synthesis of a compound like this compound from a laboratory setting to industrial production involves several critical considerations to ensure the process is safe, cost-effective, and environmentally sustainable. The initial synthesis routes for fluorinated pyrimidines, such as the one developed for 5-Fluorouracil (B62378), often involved highly toxic reagents like ethyl fluoroacetate, making them unsuitable for large-scale production. mdpi.com
Key factors for industrial scalability include:
Cost of Starting Materials: The economic viability of a synthetic route heavily depends on the price and availability of the raw materials.
Process Safety: The potential hazards associated with reagents, intermediates, and reaction conditions (e.g., high temperatures, pressures) must be carefully managed. For instance, the high toxicity of certain fluorinating agents necessitates specialized handling and containment protocols. mdpi.com
Efficiency and Yield: Optimizing reaction conditions to maximize yield and throughput is essential for commercial production. Green chemistry approaches, such as catalytic processes, are favored as they can improve efficiency and reduce waste. mdpi.com
Waste Management: The environmental impact of the synthesis is a major concern. The development of processes that minimize waste (high atom economy) and use recyclable or biodegradable solvents and catalysts is crucial. rasayanjournal.co.inkuey.net
Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), to ensure the quality and purity of the final product.
Robustness and Reproducibility: The chosen synthetic method must be robust and consistently produce the target compound with the required purity on a large scale.
The transition to industrial-scale synthesis often requires significant process development to adapt laboratory-scale green chemistry innovations, like one-pot or ultrasound-assisted reactions, into reliable and economically viable manufacturing processes.
Chemical Reactivity and Transformation Pathways of 5 Fluoro 4 Methoxypyrimidine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of a good leaving group and activating substituents facilitates this type of reaction.
Mechanistic Studies of SNAr on Fluoropyrimidines and Substituent Effects
The Nucleophilic Aromatic Substitution (SNAr) reaction is a primary pathway for the functionalization of fluoropyrimidines. This reaction generally proceeds through a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.
In the case of 5-Fluoro-4-methoxypyrimidine, the fluorine atom at the C-5 position plays a crucial role as a powerful activating group. Its strong electron-withdrawing inductive effect significantly reduces the electron density of the pyrimidine ring, thereby making it more electrophilic and susceptible to nucleophilic attack. This activation is essential for the SNAr reaction to proceed efficiently. The methoxy (B1213986) group at the C-4 position, being an alkoxy group, can function as a leaving group in the presence of a suitable nucleophile.
The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyrimidine ring. Stronger nucleophiles generally lead to faster reaction rates. The stability of the Meisenheimer intermediate is also a key factor; substituents that can stabilize this intermediate will accelerate the reaction.
Regioselectivity and Stereochemical Control in Substitution Reactions
Regioselectivity in the SNAr reactions of substituted pyrimidines is a complex issue that is highly sensitive to the electronic and steric effects of the substituents on the ring. For this compound, a primary consideration is the site of nucleophilic attack. The C-4 position, bearing the methoxy leaving group, is a potential site for substitution.
Studies on related pyrimidine systems, such as 2,4-dichloropyrimidines, have shown that the position of nucleophilic attack can be influenced by the nature of other substituents on the ring. For instance, the presence of strong electron-donating or electron-withdrawing groups at the C-5 or C-6 positions can alter the typical C-4 selectivity. In the case of 6-alkoxy-4-chloro-5-nitropyrimidines, it has been observed that while the chlorine at C-4 is the initial site of substitution, the alkoxy group at C-6 can also be displaced under certain conditions, suggesting that alkoxy groups are viable leaving groups in activated pyrimidine systems.
For this compound, the C-4 position is activated by the ring nitrogens and the C-5 fluorine. Therefore, nucleophilic attack is most likely to occur at the C-4 position, leading to the displacement of the methoxy group. Stereochemical control is generally not a factor in these reactions unless a chiral nucleophile is used, which could potentially lead to diastereomeric products.
Electrophilic Aromatic Substitution Reactions of the Pyrimidine Nucleus
Electrophilic aromatic substitution is generally difficult on the pyrimidine ring due to its inherent electron-deficient character, which is a result of the two electronegative nitrogen atoms withdrawing electron density from the ring carbons.
Advanced Derivatization and Functional Group Interconversions
The functional groups on the this compound ring can be modified to create a variety of derivatives. A key transformation would be the conversion of the methoxy group into a hydroxyl group, which introduces the possibility of tautomeric equilibria.
Investigation of Tautomeric Equilibria and Solvent Effects in Hydroxypyrimidine Derivatives
If the methoxy group of this compound were converted to a hydroxyl group, the resulting 5-fluoro-4-hydroxypyrimidine (B152130) would exist as a mixture of tautomers. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 4-hydroxypyrimidine (B43898) derivatives, the principal tautomeric equilibrium is between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone).
The position of this equilibrium is significantly influenced by the solvent. In aqueous solutions, the keto form of similar molecules, like 5-fluorouracil (B62378), is predominantly present. researchgate.net The stability of the keto form in polar solvents is often attributed to its greater polarity and ability to form intermolecular hydrogen bonds. In contrast, in the gas phase or in non-polar solvents, the enol form can be more stable.
The equilibrium between the tautomeric forms of 5-fluoro-4-hydroxypyrimidine can be represented as follows:
Table 1: Tautomeric Forms of 5-Fluoro-4-hydroxypyrimidine
| Tautomer Name | Structure |
|---|---|
| Enol Form (5-Fluoro-4-hydroxypyrimidine) | |
| Keto Form (5-Fluoro-4(3H)-pyrimidinone) |
Studies on related compounds like 4-hydroxypyridine (B47283) have shown that the pyridone (keto) form is favored by intermolecular hydrogen bonding in both solution and the solid state. chemtube3d.com The study of these tautomeric equilibria is crucial as the different tautomers can exhibit distinct chemical and biological properties.
Application of Coupling Reactions for Extended Molecular Architectures
The structure of this compound makes it a valuable substrate for palladium-catalyzed cross-coupling reactions, which are instrumental in synthesizing more complex molecular structures. These reactions are a cornerstone of modern medicinal chemistry, allowing for the precise construction of carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom at the C-5 position can influence the electronic properties of the pyrimidine ring, affecting the reactivity and outcome of these coupling processes.
Research into C-5 modified pyrimidine nucleosides often utilizes palladium-catalyzed methods such as Negishi, Suzuki, and Stille couplings. For instance, the Negishi cross-coupling reaction has been successfully employed to create 5-alkylated pyrimidine nucleosides. nih.gov In a typical Negishi reaction, an organozinc reagent is coupled with an organohalide in the presence of a palladium or nickel catalyst. While direct examples using this compound as the starting material are specific, the extensive research on analogous 5-halopyrimidines provides a strong precedent for its utility. For example, the coupling of various zinc reagents with 5-iodouridine (B31010) derivatives, a structurally related class of compounds, demonstrates the feasibility of forming Csp²–Csp², Csp²–Csp³, and other types of bonds at the C-5 position. nih.gov
The choice of catalyst and ligands is critical for the success of these transformations. Catalysts like Pd(PPh₃)₄ and Pd(P(t-Bu)₃)₂ have been shown to be effective in these types of reactions, with the latter sometimes providing better yields and minimizing side reactions like dehalogenation. nih.gov The reaction conditions, including solvent, temperature, and the nature of the organometallic reagent, are all optimized to maximize the yield of the desired extended molecular architecture.
Table 1: Representative Palladium Catalysts in Cross-Coupling of Pyrimidine Derivatives
| Catalyst | Common Application | Potential Side Products |
|---|---|---|
| Pd(PPh₃)₄ | Negishi, Suzuki, Stille Coupling | Homocoupling, Dehalogenation |
| PdCl₂(dppf) | Suzuki Coupling | Catalyst decomposition at high temp. |
Studies on Rearrangement Reactions involving Pyrimidine Ethers
The pyrimidine core is susceptible to various rearrangement reactions, which can lead to significant structural transformations. These reactions are often influenced by the nature and position of substituents on the ring. For pyrimidine ethers, one of the most relevant transformations is the Dimroth rearrangement.
The Dimroth rearrangement typically involves the opening and subsequent re-closure of the heterocyclic ring, leading to an isomer. This process is often observed in pyrimidines and other nitrogen-containing heterocycles. The reaction mechanism generally involves a nucleophilic attack on the pyrimidine ring, followed by ring opening to form an intermediate, which then re-cyclizes in a different orientation. chinesechemsoc.orgnih.gov For a methoxypyrimidine, this could potentially be initiated under specific conditions that facilitate nucleophilic substitution or addition. Factors that influence the Dimroth rearrangement include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material versus the product. nih.gov
Another type of rearrangement, the Boekelheide rearrangement, is characteristic of pyrimidine N-oxides and involves the migration of a group from the nitrogen atom to a carbon atom of the ring. fu-berlin.de While not directly a reaction of a pyrimidine ether itself, it highlights the structural plasticity of the pyrimidine scaffold. Studies have shown that such rearrangements can proceed through concerted mechanisms or via radical intermediates, depending on the reaction conditions and solvents used. fu-berlin.de
While specific studies detailing the rearrangement of this compound are not extensively documented in general literature, the established principles of pyrimidine chemistry suggest its potential to undergo such transformations under appropriate synthetic conditions.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of pyrimidine (B1678525) derivatives. For fluorinated compounds like 5-Fluoro-4-methoxypyrimidine, techniques involving ¹H, ¹³C, and ¹⁹F nuclei are particularly powerful.
Due to the complex spin systems present in substituted pyrimidines, one-dimensional (1D) NMR spectra can be challenging to interpret fully. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve signal overlap and establish connectivity between atoms.
¹H-¹H Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. In pyrimidine systems, this can help identify adjacent protons on the ring or on substituents.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. It is crucial for assigning the carbon signals of the pyrimidine ring by linking them to their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. It is vital for piecing together the molecular skeleton by connecting non-protonated carbons (quaternary carbons) to nearby protons. For this compound, HMBC can establish correlations between the methoxy (B1213986) protons and the C4 carbon, as well as between the ring proton and various ring carbons.
¹⁹F NMR Spectroscopy: The presence of a fluorine atom provides a highly sensitive and specific NMR probe. nih.gov The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it a valuable tool for confirming substitution patterns and studying intermolecular interactions. nih.govoup.com Two-dimensional experiments correlating ¹⁹F with ¹H or ¹³C can further confirm structural assignments. nih.gov
Table 1: Representative Multidimensional NMR Correlations for a Substituted Pyrimidine System
| Technique | Correlated Nuclei | Information Provided |
| COSY | ¹H - ¹H | Identifies scalar-coupled protons, revealing neighboring protons on the aromatic ring or aliphatic side chains. |
| HSQC | ¹H - ¹³C | Correlates protons to their directly attached carbons, enabling definitive carbon resonance assignments. |
| HMBC | ¹H - ¹³C | Shows long-range (2-3 bond) correlations, crucial for connecting molecular fragments and assigning quaternary carbons. |
| ¹⁹F-¹³C | ¹⁹F - ¹³C | Determines coupling constants and confirms the position of the fluorine substituent relative to the carbon skeleton. |
Isotopic labeling is a powerful technique used to trace the fate of specific atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom (e.g., ¹²C or ¹⁴N) with its heavier stable isotope (¹³C or ¹⁵N), researchers can follow the labeled position using NMR or mass spectrometry. wikipedia.org
In the context of pyrimidine synthesis, isotopic labeling can be used to:
Determine Reaction Pathways: By synthesizing a precursor with a ¹³C-labeled carbonyl group, for example, the final position of that carbon in the pyrimidine ring can be determined, confirming the proposed reaction mechanism.
Investigate Rearrangements: If a molecular rearrangement is suspected, isotopic labeling can unambiguously prove the migration of specific atoms.
Simplify Complex Spectra: Selective isotopic enrichment can help in assigning signals in crowded NMR spectra. acs.org For instance, uniform ¹³C and ¹⁵N labeling, combined with deuteration, is a common strategy in NMR studies of larger RNA molecules containing pyrimidine bases. nih.govnih.govresearchgate.net
The incorporation of an isotope like ¹³C or ¹⁵N alters the NMR spectrum by introducing new spin-spin couplings and changing the chemical shifts of neighboring nuclei, providing clear markers for analysis.
Table 2: Effect of Isotopic Labeling on NMR Parameters
| Isotope Label | Effect on NMR Spectrum | Application in Mechanistic Studies |
| ¹³C | Introduction of ¹³C-¹³C and ¹³C-¹H couplings. Observable shift in the resonance of the directly attached proton. | Tracing the carbon backbone during synthesis; identifying bond formation and cleavage events. |
| ¹⁵N | Introduction of ¹⁵N-¹H and ¹⁵N-¹³C couplings. Allows for direct observation of nitrogen atoms in the molecule. | Elucidating the incorporation of nitrogen atoms from reagents like ammonia (B1221849) or amines into the ring. |
| ²H (Deuterium) | Simplification of ¹H NMR spectra by replacing proton signals with much broader, often unobserved, deuterium (B1214612) signals. | Assigning complex proton spectra and studying kinetic isotope effects to probe reaction transition states. |
Mass Spectrometry (MS) for Reaction Progress Monitoring and Metabolite Identification
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining molecular weights, confirming elemental compositions, and elucidating chemical structures.
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) instruments, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govthermofisher.commdpi.com This high accuracy allows for the unambiguous determination of a molecule's elemental formula. mdpi.com
In derivatization studies involving this compound, where functional groups are added or modified, HRMS is critical to confirm the success of the reaction. By comparing the experimentally measured monoisotopic mass to the theoretically calculated mass for the expected product, the elemental composition can be confidently assigned, distinguishing it from other potential products or impurities with the same nominal mass. nih.gov
Table 3: Example of HRMS Data for a Hypothetical Derivatization of this compound
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
| This compound | C₅H₅FN₂O | 130.0386 | 130.0384 | -1.5 |
| Hypothetical Product: 4-Anilino-5-fluoropyrimidine | C₁₀H₈FN₃ | 205.0702 | 205.0705 | +1.4 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. nih.gov
For pyrimidine derivatives, fragmentation patterns often involve the loss of small, stable molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring itself. sapub.orgnih.govsphinxsai.com The study of these pathways provides valuable structural information. For protonated methoxypyrimidine derivatives, competitive fragmentation pathways can include the loss of the methyl group or cleavage of the heterocyclic ring. nih.gov The specific fragmentation pattern is influenced by the substituents on the pyrimidine ring. nih.govnih.gov
Table 4: Plausible Fragmentation Pathways for a Protonated Methoxypyrimidine Core Structure in Tandem MS
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |
| [M+H]⁺ | CH₃• (15 Da) | [M+H - 15]⁺ | Loss of a methyl radical from the methoxy group. |
| [M+H]⁺ | CH₂O (30 Da) | [M+H - 30]⁺ | Loss of formaldehyde (B43269) from the methoxy group. |
| [M+H]⁺ | HCN (27 Da) | [M+H - 27]⁺ | Cleavage of the pyrimidine ring. |
| [M+H]⁺ | HNCO (43 Da) | [M+H - 43]⁺ | Further fragmentation of the heterocyclic core. |
High-Performance Chromatographic Techniques for Mixture Resolution and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is essential for monitoring the progress of a reaction by separating reactants, intermediates, and products, and for assessing the purity of the final isolated compound.
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol. Components are separated based on their hydrophobicity, with more polar compounds eluting earlier.
A UV detector is commonly used for analyzing pyrimidine derivatives due to their strong absorbance in the UV region. The purity of a sample is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram.
Table 5: Illustrative HPLC Data for Purity Assessment of a Synthesized Batch of this compound
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.15 | 15.6 | 0.4 | Impurity A |
| 2 | 3.88 | 3890.2 | 99.1 | This compound |
| 3 | 4.52 | 19.8 | 0.5 | Impurity B |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.
In the context of fluoropyrimidines, intermolecular interactions such as hydrogen bonds and π–π stacking are of particular interest. researchgate.net The fluorine atom, being highly electronegative, can participate in various non-covalent interactions, including weak C—H⋯F hydrogen bonds. ed.ac.uk The pyrimidine ring itself can engage in N—H⋯O or N—H⋯N hydrogen bonds, as well as π–π stacking interactions with adjacent rings. researchgate.net
A study on the related compound, 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, provides a concrete example of the type of data obtained from X-ray crystallography. nih.gov In the crystal structure of this compound, two molecules are linked by a pair of N—H⋯O hydrogen bonds, forming a centrosymmetric dimer. nih.gov This demonstrates the importance of hydrogen bonding in directing the supramolecular assembly of such molecules.
The crystallographic data for 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one are summarized in the table below, illustrating the detailed structural information that can be obtained.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₉FN₂O₂ | nih.gov |
| Molecular Weight | 172.16 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| Unit Cell Dimensions | a = 4.5711 (4) Åb = 8.4985 (8) Åc = 10.8546 (11) Åα = 88.043 (2)°β = 79.737 (3)°γ = 79.616 (2)° | nih.gov |
| Volume | 408.13 (7) ų | nih.gov |
| Z (molecules per unit cell) | 2 | nih.gov |
| Key Intermolecular Interaction | N—H⋯O hydrogen bonds forming a centrosymmetric dimer | nih.gov |
Understanding these solid-state structures and intermolecular interactions through X-ray crystallography is fundamental for crystal engineering, which aims to design new solids with desired physical and chemical properties. ias.ac.innih.gov
Computational Chemistry in Elucidating 5 Fluoro 4 Methoxypyrimidine Reactivity and Structure
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory is a fundamental computational method used to investigate the electronic structure of molecules. nih.gov Such calculations are instrumental in optimizing molecular geometries and predicting a molecule's electronic properties. However, specific DFT studies detailing the optimized geometry, bond lengths, and angles for 5-Fluoro-4-methoxypyrimidine are not described in the available search results.
Optimization of Molecular Geometries and Prediction of Reactivity Sites (Fukui Indices)
A crucial application of DFT is the prediction of chemical reactivity. Fukui indices, derived from changes in electron density, are powerful indicators for identifying which parts of a molecule are susceptible to nucleophilic, electrophilic, or radical attack. rowansci.comsubstack.com These indices help in understanding the regioselectivity of chemical reactions. substack.com While the methodology for calculating Fukui indices is well-established for various heterocyclic compounds, specific values and reactivity site predictions for this compound have not been reported in the accessible literature. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and interactions with biological targets like proteins. nih.govnih.gov This technique is vital for studying how a ligand might bind to a receptor's active site. chemrxiv.org Although MD simulations are frequently performed on related fluoropyrimidine compounds like 5-fluorouracil (B62378) to study their interactions with enzymes, nih.govmdpi.com there is no specific published data on MD simulations performed for the conformational analysis or ligand binding studies of this compound.
Simulation of Reaction Pathways and Transition State Characterization
Computational chemistry allows for the detailed mapping of reaction pathways and the characterization of high-energy transition states, providing a deeper understanding of reaction mechanisms and kinetics. These simulations are critical for predicting reaction outcomes and designing novel synthetic routes. At present, there are no available studies that specifically simulate reaction pathways or characterize transition states involving this compound.
Quantum Chemical Studies on Tautomeric Preferences and Protonation States
Many molecules, particularly heterocycles, can exist in different tautomeric forms or protonation states depending on their environment. nih.gov Quantum chemical calculations are employed to determine the relative stabilities of these different forms, which is crucial as different tautomers can exhibit distinct biological activities. nih.gov While studies have been conducted on related molecules like 5-fluoro-4-thiouridine derivatives, nih.gov specific quantum chemical investigations into the tautomeric and protonation state preferences of this compound are not documented in the reviewed sources.
In Silico Screening and Structure-Based Drug Design (SBDD) Methodologies
The fluoropyrimidine scaffold is a known pharmacophore in medicinal chemistry. nih.govajchem-a.com In silico screening and structure-based drug design (SBDD) are computational techniques used to identify and optimize new drug candidates. nih.govwashington.edu These methods often involve screening large libraries of compounds for their potential to bind to a biological target. mdpi.com While the general class of fluorinated pyrimidines is relevant in drug discovery, nih.gov there are no specific examples in the available literature of this compound being used or identified in in silico screening campaigns or SBDD projects.
Medicinal Chemistry and Pharmacological Applications of 5 Fluoro 4 Methoxypyrimidine Derivatives
Application as Key Pharmaceutical Intermediates and Lead Compounds
5-Fluoro-4-methoxypyrimidine and its related structures are valuable building blocks and lead compounds in the synthesis of complex pharmaceutical agents. Their inherent reactivity and structural similarity to endogenous pyrimidines allow them to be readily incorporated into larger molecules designed to interact with biological targets. The pyrimidine (B1678525) core is present in numerous clinically approved drugs, highlighting its importance as a pharmacologically active scaffold. nih.gov
Fluoropyrimidines are a cornerstone of chemotherapy, widely used in the treatment of solid tumors like colorectal, breast, and gastrointestinal cancers. cardiosmart.orgtaylorandfrancis.com The most well-known member of this class is 5-Fluorouracil (B62378) (5-FU), an anticancer drug that functions as a pyrimidine antagonist. taylorandfrancis.comnih.gov Derivatives such as 5-Fluoro-4-hydroxy-2-methoxypyrimidine serve as key chemical intermediates in the synthesis of various pharmaceuticals, including anticancer agents and antibiotics. biosynth.comnih.gov For example, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally analogous to nucleic purine (B94841) bases, have been designed and shown to have potent cytotoxic activity against human colon adenocarcinoma cell lines, in some cases exceeding the activity of 5-FU. nih.gov
In the realm of antibiotics, fluorinated pyrimidines also play a crucial role. The intermediate 5-Fluoro-4-hydroxy-2-methoxypyrimidine has been shown to be virulent against bacterial strains such as E. coli and Proteus mirabilis. biosynth.com Its mechanism is believed to involve binding to the bacterial cell wall, which inhibits the enzymes responsible for cell wall biosynthesis, thereby halting protein synthesis and cell division. biosynth.com Furthermore, research into repurposing existing drugs has shown that the antiviral agent 5-fluoro-2′-deoxyuridine, when combined with trimethoprim (B1683648) and uridine, exhibits strong synergistic antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. slu.se This is achieved by creating multiple blockades in the pathway for DNA synthesis. slu.se
The pyrimidine scaffold is integral to the development of targeted therapies, particularly protein kinase inhibitors, due to its structural resemblance to the adenine (B156593) ring of ATP, allowing it to effectively compete for the ATP-binding site on kinases. rsc.org Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. mdpi.comekb.eg
Several pyrimidine derivatives have been developed as potent kinase inhibitors. For instance, 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) is a selective inhibitor of the cFMS kinase, which is involved in monocyte growth and bone degradation. nih.gov In preclinical models, GW2580 was shown to inhibit joint destruction in adjuvant-induced arthritis. nih.gov Another study focused on designing novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives as potent inhibitors of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9), which are key regulators of the cell cycle and transcription. rsc.org The pyrrolopyrimidine scaffold, a fused pyrimidine ring system, is also found in numerous kinase-targeting anticancer drugs. ekb.egmdpi.com
Targeted therapies involving fluoropyrimidines extend beyond kinase inhibition. They are a component of treatment regimens for cancers with specific genetic mutations. For example, patients with metastatic colorectal cancer harboring a KRAS G12C mutation may be treated with a combination of adagrasib (a KRAS G12C inhibitor) and cetuximab after receiving prior treatment with a fluoropyrimidine-based chemotherapy. fightcolorectalcancer.org
Strategies in Prodrug Design and Drug Delivery Systems Utilizing Pyrimidine Scaffolds
A significant strategy to improve the therapeutic index of fluoropyrimidine drugs is the use of prodrugs, which are inactive precursors that are converted into the active drug within the body. This approach can enhance oral bioavailability, improve tumor selectivity, and reduce systemic toxicity. clinpgx.org
Capecitabine and tegafur (B1684496) are two well-known oral fluoropyrimidine prodrugs that are ultimately converted to 5-fluorouracil. clinpgx.orgnih.gov Capecitabine is absorbed intact through the intestine and undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue, leading to higher concentrations of the active drug at the site of action. nih.gov This targeted activation is a key advantage of the prodrug strategy. Another approach is the ProTide technology, which involves creating phosphoramidate (B1195095) prodrugs of nucleoside analogues to improve their cellular penetration and phosphorylation, the necessary activation steps for antiviral or anticancer activity. nih.gov
Researchers are also exploring advanced drug delivery systems. For instance, DNA nanoassemblies have been designed to carry polymeric fluoropyrimidine strands. taylorandfrancis.com This method aims to protect the drug from degradation and facilitate its delivery to tumor cells. In preclinical studies, a polymeric form of 5-fluoro-2'-deoxyuridine (B1346552) (FdU10) administered directly to the brain was shown to be safe and effective in reducing tumor progression in a glioblastoma model. taylorandfrancis.com
Investigation of Antifungal and Herbicidal Activities of Fluoropyrimidine Compounds
The biological activity of fluoropyrimidine compounds extends to antifungal and herbicidal applications. The antifungal drug 5-fluorocytosine (B48100) (5-FC) is a fluorinated pyrimidine derivative. mdpi.com Inside fungal cells, it is converted to 5-fluorouracil, which then disrupts RNA and DNA synthesis. mdpi.comnih.gov However, its efficacy can be limited by drug efflux from the fungal cell. plos.orgnih.gov Studies have shown that combining 5-FC or its metabolites, 5-fluorouracil (5FU) and 5-fluorouridine (B13573) (5FUR), with a fungal efflux pump inhibitor can significantly enhance their antifungal activity against pathogens like Aspergillus fumigatus. nih.govplos.org 5-Fluorouridine has also demonstrated antifungal activity against Candida albicans by inhibiting thymidylate kinase, a key enzyme in DNA synthesis. mdpi.com
In agriculture, pyrimidine derivatives are used to create herbicides. researchtrend.net Specifically, 5-Fluoro-4-hydrazino-2-methoxypyrimidine serves as a key intermediate in the manufacturing of pyrimidine-based herbicides for selective weed control. royal-chem.com Phenylpyrimidine derivatives have been extensively studied for their herbicidal properties, which stem from their ability to inhibit essential enzymes involved in plant growth and development. thepharmajournal.com
**Table 1: Antifungal Activity of Fluoropyrimidines Against *Aspergillus fumigatus***
| Compound | Condition | MIC (μg/mL) after 24h | MIC (μg/mL) after 48h |
|---|---|---|---|
| 5-Fluorocytosine (5FC) | In combination with 25 μg/mL CLG* | 25 | 25 |
| 5-Fluorouracil (5FU) | In combination with 25 μg/mL CLG* | 6.25 | 6.25 |
| 5-Fluorouridine (5FUR) | In combination with 25 μg/mL CLG* | 62.5 | 250 |
CLG is a fungal efflux pump inhibitor. Data sourced from a study on *A. fumigatus. nih.govplos.org
Antiviral Potential of Pyrimidine Analogues
Pyrimidine analogues are a major class of antiviral agents. Their structural similarity to natural nucleosides allows them to be recognized by viral polymerases. researchgate.netbiorxiv.org Once incorporated into the growing viral DNA or RNA chain, they can act as chain terminators or induce lethal mutations, thereby halting viral replication. biorxiv.org This mechanism has been exploited to develop drugs against a wide range of viruses. eurekaselect.comjacsdirectory.com
Several pyrimidine derivatives have shown significant antiviral potential in research studies:
Against Influenza and Coxsackievirus: Certain 1,2,3-triazolyl nucleoside analogues have demonstrated moderate activity against influenza A H1N1 virus and high potency against coxsackievirus B3. nih.gov
Against HIV: Pyrimidine derivatives have been a focus for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), a common class of anti-HIV drugs. nih.gov Zidovudine (AZT) is a well-known anti-HIV drug containing a pyrimidine core. jacsdirectory.com
Against SARS-CoV-2: The combination of pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues like Remdesivir has been shown to synergistically inhibit SARS-CoV-2 replication in both in vitro and in vivo models. researchgate.netbiorxiv.org This suggests that depleting the host cell's pyrimidine pool can enhance the efficacy of direct-acting antivirals. biorxiv.org
Addressing Drug Metabolism and Toxicity through Fluoropyrimidine Modification
The clinical use of fluoropyrimidines is often limited by their toxicity. nih.gov A significant portion of these adverse reactions is linked to the metabolism of the drugs. The primary catabolic pathway for 5-FU involves the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene. clinpgx.orgnih.gov More than 80% of an administered 5-FU dose is broken down by DPD in the liver. nih.gov
Genetic variations in the DPYD gene can lead to DPD deficiency, which impairs the clearance of 5-FU and results in a higher risk of severe, and sometimes fatal, toxicity. nih.govhee.nhs.uk Four major DPYD variants are strongly associated with these severe toxicities. hee.nhs.uk Preemptive genetic testing for these variants is now being implemented to guide dosing. medicaldialogues.in For patients with certain DPYD variants, a significant dose reduction or selection of an alternative therapy is recommended. hee.nhs.uk
Another strategy to manage metabolism and toxicity is the co-administration of a DPD inhibitor, such as eniluracil. nih.gov By blocking the rapid breakdown of 5-FU, these inhibitors can increase its bioavailability and mimic the pharmacokinetic profile of a continuous infusion, potentially reducing certain toxicities associated with high peak concentrations from bolus injections. nih.govnih.gov These approaches highlight how understanding and modifying the metabolism of fluoropyrimidines can lead to safer and more effective cancer therapies.
Insights into Time-Dependent Inhibition (TDI) of Cytochrome P450 Enzymes
Time-dependent inhibition (TDI) of cytochrome P450 (CYP) enzymes is a significant concern in drug development, as it can lead to clinically relevant drug-drug interactions. solvobiotech.comevotec.com This phenomenon is characterized by an increase in the extent of enzyme inhibition following a pre-incubation period of the inhibitor with the enzyme system. solvobiotech.comevotec.com TDI often results from the formation of a reactive metabolite that irreversibly binds to the enzyme, leading to a loss of its metabolic function. solvobiotech.com Restoration of enzyme activity then requires the synthesis of new enzyme, a process that can be slow. evotec.com
In the context of 5-fluoropyrimidine-containing compounds, research has shed light on their potential to cause TDI of CYP enzymes, particularly CYP3A4. Structure-activity relationship (SAR) and metabolite identification studies have been instrumental in understanding the origins of this inhibition. nih.govsemanticscholar.org One study investigating a compound with a 5-fluoropyrimidine (B1206419) moiety revealed that this part of the molecule was responsible for the observed TDI of CYP3A4. nih.govsemanticscholar.org
The inhibitory potential of such compounds is often evaluated by determining the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A shift in the IC50 value after pre-incubation with the metabolizing system, particularly in the presence of NADPH, is indicative of TDI. evotec.comyoutube.com For fluoropyrimidine derivatives, it has been demonstrated that strategic substitutions on the pyrimidine ring can mitigate this TDI. Specifically, substitutions at both the 4- and 6-positions of the 5-fluoropyrimidine ring have been shown to be effective in reducing or eliminating the time-dependent inhibitory effects on CYP3A4. nih.govsemanticscholar.org
Below is a table summarizing the conceptual impact of substitutions on the 5-fluoropyrimidine ring on the time-dependent inhibition of CYP3A4, based on the findings from the aforementioned studies.
| Compound Feature | Substitution Pattern | Impact on CYP3A4 TDI |
| 5-Fluoropyrimidine Core | Unsubstituted at key positions | Significant Time-Dependent Inhibition |
| Modified 5-Fluoropyrimidine | Substitution at the 4-position | Partial reduction in TDI |
| Modified 5-Fluoropyrimidine | Substitution at the 6-position | Partial reduction in TDI |
| Modified 5-Fluoropyrimidine | Substitution at both 4- and 6-positions | Amelioration of Time-Dependent Inhibition |
Mechanisms of Bioactivation and Reactive Metabolite Formation
The time-dependent inhibition of CYP enzymes by certain 5-fluoropyrimidine derivatives is intrinsically linked to their metabolic bioactivation into reactive species. nih.govsemanticscholar.org Bioactivation is the process by which a parent compound is metabolized into a more chemically reactive and often more toxic substance. nih.gov This process is a key consideration in drug safety assessment, as reactive metabolites can covalently bind to cellular macromolecules, including enzymes, which can lead to enzyme inactivation and potential toxicity. nih.govresearchgate.net
For compounds containing a 5-fluoropyrimidine moiety, a primary mechanism of bioactivation involves oxidative metabolism. nih.govsemanticscholar.org Studies have indicated that the bioactivation of the fluoropyrimidine ring leads to the formation of reactive metabolites through a process of oxidative defluorination. nih.govsemanticscholar.org This metabolic pathway is catalyzed by CYP enzymes, with CYP3A4 being a key enzyme implicated in this process for certain fluoropyrimidine-containing compounds. nih.govsemanticscholar.org
The formation of these reactive metabolites is the direct cause of the observed TDI. The reactive species generated can covalently modify the CYP enzyme, leading to its inactivation. The general pathway for the bioactivation of a 5-fluoropyrimidine ring can be conceptualized as follows:
Initial Oxidation: The CYP enzyme, in the presence of NADPH, catalyzes the oxidation of the 5-fluoropyrimidine ring.
Intermediate Formation: This oxidation can lead to the formation of an unstable intermediate.
Defluorination and Reactive Species Generation: The intermediate can then undergo defluorination to form a highly reactive species, such as a quinone-imine or other electrophilic metabolite.
Enzyme Inactivation: This reactive metabolite can then form a covalent bond with a nucleophilic residue within the active site of the CYP enzyme, leading to its irreversible inactivation.
The following table outlines the proposed mechanism of bioactivation for a 5-fluoropyrimidine moiety leading to reactive metabolite formation.
| Step | Process | Description | Consequence |
| 1 | Enzymatic Oxidation | The 5-fluoropyrimidine ring is oxidized by a Cytochrome P450 enzyme (e.g., CYP3A4). | Introduction of an oxygen atom to the pyrimidine ring. |
| 2 | Oxidative Defluorination | The oxidized intermediate undergoes the loss of a fluoride (B91410) ion. | Formation of a highly electrophilic and reactive metabolite. |
| 3 | Covalent Adduct Formation | The reactive metabolite covalently binds to the CYP enzyme. | Irreversible inactivation of the enzyme, leading to TDI. |
Understanding these mechanisms of bioactivation is crucial for the design of safer drug candidates. By modifying the chemical structure of the 5-fluoropyrimidine ring, for instance, by adding substituents at the 4- and 6-positions, it is possible to alter the metabolic profile of the compound and reduce or prevent the formation of reactive metabolites, thereby mitigating the risk of TDI. nih.govsemanticscholar.org
Structure Activity Relationship Sar and Mechanism of Action Moa Studies
Systematic Structural Modifications and their Biological Impact
The efficacy and selectivity of pyrimidine-based compounds are intricately linked to the nature and position of substituents on the heterocyclic ring. Modifications can influence factors such as target binding affinity, metabolic stability, and pharmacokinetic profiles.
The pyrimidine (B1678525) scaffold is a cornerstone in the development of various therapeutic agents, and its biological activity can be finely tuned by substitutions at the C2, C4, and C6 positions. uobasrah.edu.iqmdpi.com Research into various pyrimidine-based molecules has provided key insights into these structure-activity relationships.
Position 2: Substituents at the C2 position can significantly impact potency. For instance, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, the nature of the group at the 2-position was critical for activity. acs.org
Position 4: The C4 position is frequently modified to enhance target engagement. In the development of inhibitors for cyclin-dependent kinases (CDK2 and CDK9), a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines demonstrated that substitutions on the N4-phenyl ring were crucial for potent cytotoxicity and enzyme inhibition. rsc.org Similarly, studies on 2-thio- and 4-thio-analogs of 5-fluoro-dUMP showed that modifications at the C4 position dramatically altered the specificity of thymidylate synthase inactivation. nih.gov Specifically, 4-thio-5-fluoro-dUMP was as potent as 5-fluoro-dUMP against some enzymes but significantly weaker against others, highlighting the role of the C4 substituent in directing enzyme specificity. nih.gov
Position 6: Modifications at the C6 position also play a role in determining biological outcomes. In one study, moving a methyl group from the 5-position to the 6-position of a pyrimidine-based inhibitor resulted in a threefold decrease in potency, indicating that steric or electronic properties at this position can influence activity. acs.org
The following table summarizes the impact of substitutions at various positions on the pyrimidine ring based on studies of different pyrimidine analogs.
| Pyrimidine Ring Position | Type of Substituent/Modification | Observed Biological Impact | Compound Class Example |
| 2 | Phenyl group | Essential for high potency | USP1/UAF1 Inhibitors acs.org |
| 4 | Diphenylamine | Crucial for potent CDK2/CDK9 inhibition | 5-fluoro-pyrimidine-2,4-diamines rsc.org |
| 4 | Thio-group (C=S) | Alters specificity of enzyme inactivation | 4-thio-5-fluoro-dUMP nih.gov |
| 6 | Methyl group | Decrease in potency compared to 5-methyl analog | USP1/UAF1 Inhibitors acs.org |
The substituents at the C5 and C4 positions of 5-Fluoro-4-methoxypyrimidine are defining features that are expected to confer specific biological properties.
5-Fluoro Group: The substitution of hydrogen with fluorine at the C5 position of pyrimidines is a well-established strategy in medicinal chemistry. acpjournals.org Fluorine's high electronegativity and small size can enhance metabolic stability by strengthening the C-F bond compared to a C-H bond. mdpi.com This modification is famously employed in 5-Fluorouracil (B62378) (5-FU), where the fluorine atom is crucial for its mechanism of action. The 5-fluoro group in the active metabolite, 5-fluoro-2'-deoxyuridylate (FdUMP), prevents the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby inhibiting DNA synthesis. researchgate.netresearchgate.net The presence of this group is fundamental to the formation of a stable inhibitory complex with thymidylate synthase. researchgate.netnih.gov
Identification and Characterization of Molecular Targets and Pathways
The biological effects of this compound and related fluoropyrimidines are mediated through their interaction with specific molecular targets, primarily enzymes involved in nucleotide metabolism and cell signaling.
Thymidylate Synthetase (TS): The primary and most well-characterized target of fluoropyrimidines like 5-FU is thymidylate synthase (TS). nih.gov After intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), the compound forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. researchgate.netresearchgate.net This complex blocks the nucleotide-binding site of the enzyme, preventing the conversion of dUMP to dTMP, which is an essential precursor for DNA synthesis. researchgate.netresearchgate.net This inhibition leads to a depletion of thymidine, resulting in "thymineless death" in rapidly proliferating cells. acs.org The efficacy of 5-FU is thought to be directly related to the inhibition of TS through the formation of this stable complex. nih.gov
Kinases: Pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.
Cyclin-Dependent Kinases (CDKs): Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have shown potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. rsc.org
c-FMS Kinase: The pyrimidine derivative GW2580 is a selective inhibitor of the cFMS kinase, which is involved in monocyte growth and differentiation. nih.gov
Microtubule Affinity-Regulating Kinase 4 (MARK4): Certain 4,6-disubstituted pyrimidines have been identified as inhibitors of MARK4, a kinase implicated in Alzheimer's disease. nih.gov
The mechanism of action of fluoropyrimidines extends beyond simple enzyme inhibition and involves direct interference with nucleic acid function. Metabolites of compounds like 5-FU can be incorporated into both RNA and DNA, leading to cytotoxicity. researchgate.netnih.gov
DNA Interaction: Another metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA. This leads to DNA damage and fragmentation, further contributing to cell death. researchgate.netresearchgate.net The inhibition of TS also causes an imbalance in the deoxynucleotide pool, leading to increased levels of deoxyuridine triphosphate (dUTP), which can also be misincorporated into DNA, triggering repair mechanisms and DNA strand breaks. researchgate.netresearchgate.net
Chemical Biology Approaches to Understanding Pharmacokinetic and Pharmacodynamic Properties
Understanding the absorption, distribution, metabolism, and excretion (pharmacokinetics) as well as the biochemical and physiological effects (pharmacodynamics) of fluoropyrimidines is crucial for their development. Chemical biology offers powerful tools to probe these properties.
One notable approach involves the use of nuclear magnetic resonance (NMR) spectroscopy with fluorinated compounds. Studies using [¹⁹F]-5-FU have allowed for the non-invasive monitoring of 5-FU uptake and retention in tissues. nih.gov These studies revealed that tumors can accumulate free 5-FU and maintain it for a significantly longer half-life (0.4 to 2.1 hours) compared to its rapid clearance from plasma (less than 15 minutes). nih.gov This differential accumulation and retention in tumor tissues versus normal tissues is a key aspect of its therapeutic window and can be directly visualized and quantified using this chemical biology technique. Such methods provide invaluable insights into the pharmacodynamic behavior of fluorinated pyrimidines at the target site.
Biotransformation Pathways and Metabolic Stability from a Chemical Perspective
The metabolic fate of xenobiotics, including the synthetic compound this compound, is a critical determinant of their biological activity and duration of action. The biotransformation of this compound is anticipated to proceed through several key enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the majority of Phase I metabolic reactions. mdpi.comcreative-bioarray.comnih.gov These reactions typically introduce or expose functional groups, thereby increasing the hydrophilicity of the molecule to facilitate its excretion. The metabolic stability of this compound is intrinsically linked to the efficiency of these biotransformation processes.
From a chemical standpoint, the structure of this compound presents several sites susceptible to metabolic attack. The primary pathways are predicted to involve O-demethylation of the methoxy (B1213986) group and potential hydroxylation of the pyrimidine ring, alongside the possibility of oxidative defluorination.
Predicted Metabolic Pathways of this compound
The biotransformation of this compound is expected to yield metabolites with altered chemical properties. The principal metabolic reactions are detailed below.
| Pathway | Enzyme System | Description | Resulting Metabolite(s) |
| O-Demethylation | Cytochrome P450 (CYP) | Cleavage of the methyl group from the methoxy ether, a common metabolic route for aromatic ethers. This reaction increases the polarity of the molecule. | 5-Fluoro-4-hydroxypyrimidine (B152130) |
| Oxidative Defluorination | Cytochrome P450 (CYP) | This pathway involves the oxidation of the carbon-fluorine bond, which can lead to the removal of the fluorine atom and the introduction of a hydroxyl group. nih.gov | 4-Methoxy-5-hydroxypyrimidine |
| Ring Hydroxylation | Cytochrome P450 (CYP) | The introduction of a hydroxyl group at an available position on the pyrimidine ring. The position of hydroxylation can be influenced by the electronic properties of the existing substituents. | Hydroxylated derivatives of this compound |
Metabolic Stability and Influencing Chemical Factors
The metabolic stability of a compound is a measure of its susceptibility to biotransformation. For this compound, several chemical features of the molecule will dictate its rate of metabolism.
The Methoxy Group: The O-demethylation of the methoxy group is a well-established and often rapid metabolic pathway catalyzed by various CYP isoforms. The accessibility of this group to the active site of CYP enzymes will be a primary determinant of the metabolic clearance of the parent compound.
The Fluoro Substituent: The carbon-fluorine bond is exceptionally strong, which generally imparts metabolic stability to the molecule at that position. However, oxidative defluorination, a known bioactivation pathway for some fluorinated pyrimidines, can occur. nih.gov This process can lead to the formation of reactive metabolites.
| Structural Feature | Influence on Metabolic Stability | Potential Metabolic Consequence |
| 4-Methoxy Group | Likely to be a primary site of metabolism, potentially leading to rapid clearance. | Formation of 5-Fluoro-4-hydroxypyrimidine. |
| 5-Fluoro Group | The strong C-F bond generally confers stability, but oxidative defluorination is a possibility. | Potential for bioactivation and formation of reactive intermediates. nih.gov |
| Pyrimidine Core | Susceptible to hydroxylation at positions not occupied by substituents. | Formation of various hydroxylated metabolites. |
Future Research Directions and Emerging Applications
Innovation in Synthetic Methodologies
The synthesis of fluoropyrimidine derivatives is a field ripe for innovation, with a strong emphasis on developing more efficient, selective, and sustainable methods.
Development of Catalytic and Stereoselective Synthesis of Chiral Fluoropyrimidine Derivatives
The development of catalytic and stereoselective methods for synthesizing chiral fluoropyrimidine derivatives is a significant area of future research. While direct catalytic, stereoselective synthesis of 5-Fluoro-4-methoxypyrimidine derivatives is still an emerging field, broader advancements in asymmetric catalysis offer a promising blueprint. Researchers are exploring the use of chiral catalysts to control the three-dimensional arrangement of atoms during the synthesis of fluorinated heterocycles. This is crucial as the chirality of a molecule can dramatically influence its biological activity.
Recent studies have demonstrated the use of various catalytic systems for the stereoselective synthesis of complex molecules, which could be adapted for fluoropyrimidine synthesis. For instance, Co(II)-based metalloradical catalysis is being explored for the stereoselective construction of N-heterocyclic compounds. nih.gov The development of novel chiral ligands and organocatalysts is also a key focus, aiming to provide high yields and excellent enantioselectivity under mild reaction conditions. The synthesis of fluorinated pyrimidines has been achieved under mild conditions using fluoroenolate and amidines in a cyclocondensation reaction, yielding products with various functional groups in excellent yields. nih.gov
Future work in this area will likely involve the design of specific catalysts that can accommodate the electronic properties of the fluoropyrimidine ring, enabling precise control over the formation of chiral centers. The successful development of such methods would open up new avenues for creating novel therapeutic agents with improved efficacy and reduced side effects.
| Catalytic Approach | Potential Advantages for Fluoropyrimidine Synthesis | Key Research Focus |
| Metal-based Catalysis (e.g., Co, Cu) | High efficiency and turnover numbers, potential for novel bond formations. | Design of chiral ligands specific for fluorinated substrates. |
| Organocatalysis | Metal-free, often milder reaction conditions, readily available catalysts. | Development of new catalysts for asymmetric fluorination and cyclization. |
| Biocatalysis | High stereoselectivity, environmentally friendly conditions. | Engineering enzymes for specific fluoropyrimidine transformations. |
Advancements in Green Chemistry for Sustainable Pyrimidine (B1678525) Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including fluoropyrimidines. The goal is to develop more environmentally friendly and sustainable synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
Several green chemistry approaches are being explored for pyrimidine synthesis. eurekaselect.comresearchgate.net These include the use of alternative solvents such as water or ionic liquids, microwave-assisted synthesis to accelerate reaction times, and the development of one-pot, multi-component reactions that reduce the number of synthetic steps and purification processes. researchgate.net For example, the use of β-cyclodextrin as a recyclable, non-toxic catalyst in aqueous media has been reported for the synthesis of pyrimidine derivatives. mdpi.com
Future research will likely focus on the development of solvent-free reaction conditions and the use of renewable starting materials. The application of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, also holds promise for a more sustainable and scalable synthesis of this compound and its derivatives.
| Green Chemistry Technique | Application in Pyrimidine Synthesis | Sustainability Benefit |
| Microwave-Assisted Synthesis | Rapid synthesis of fluoroalkyl pyrimidines. mdpi.com | Reduced reaction times and energy consumption. |
| Aqueous Media Synthesis | Use of water as a solvent with recyclable catalysts. mdpi.com | Avoids hazardous organic solvents. |
| Multi-component Reactions | One-pot synthesis of complex pyrimidine structures. | Increased atom economy and reduced waste. |
| Solvent-Free Conditions | Reactions conducted without a solvent, often with grinding. mdpi.com | Eliminates solvent waste and simplifies purification. |
Exploration of New Biological Activities and Therapeutic Applications
While fluoropyrimidines are well-established in oncology, ongoing research aims to uncover new biological targets and therapeutic applications for these versatile compounds.
Targeting Novel Biological Pathways and Disease States
The unique chemical properties of this compound and its analogues make them attractive candidates for targeting a wide range of biological pathways beyond traditional anticancer mechanisms. Researchers are actively investigating their potential in other disease areas such as infectious diseases, inflammatory conditions, and neurological disorders.
For instance, fluorinated pyrimidines have been investigated for their antiviral and antifungal properties. nih.gov The ability of these compounds to act as nucleoside analogues allows them to interfere with viral or fungal replication. Furthermore, the structural scaffold of pyrimidines is found in a wide array of bioactive molecules, suggesting that derivatives of this compound could be designed to interact with various enzymes and receptors. nih.gov
Future research will involve high-throughput screening of fluoropyrimidine libraries against a diverse panel of biological targets. This, combined with a deeper understanding of disease biology, will help to identify new therapeutic opportunities for this class of compounds. The development of derivatives with tailored properties will be crucial for optimizing their activity against these novel targets.
Computational Design and Optimization of Next-Generation Fluoropyrimidine Analogues
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. In the context of fluoropyrimidines, computational approaches are being used to design next-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties.
Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to predict how modifications to the this compound scaffold will affect its interaction with a biological target. nih.goveurekaselect.com These in silico methods allow chemists to prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby saving time and resources.
For example, computational studies can be used to design fluoropyrimidine derivatives that selectively target a specific enzyme isoform or that have improved metabolic stability. This can lead to the development of drugs with a wider therapeutic window and fewer off-target effects. The integration of artificial intelligence and machine learning algorithms is expected to further enhance the power of computational drug design in the coming years.
Analysis of Patent Landscape and Commercialization Trends in Fluoropyrimidine Chemistry
The patent landscape for fluoropyrimidine derivatives is extensive and continues to grow, reflecting the significant commercial interest in this class of compounds. Analysis of patent filings reveals key trends in research and development, as well as areas of emerging commercial opportunity.
A review of recent patents indicates a strong focus on the development of novel fluoropyrimidine-based anticancer agents with improved efficacy and safety profiles. google.com There is also a growing number of patents related to the use of fluoropyrimidines in combination therapies and for new therapeutic indications.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing 5-Fluoro-4-methoxypyrimidine?
Answer:
To confirm the structure and purity of this compound, employ a combination of:
- NMR Spectroscopy : H and C NMR to identify substituent positions (e.g., methoxy and fluorine groups). Fluorine’s electronegativity causes distinct splitting patterns in H NMR .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrimidines (e.g., 4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione, where XRD revealed puckering angles and intermolecular interactions) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Confirm functional groups (e.g., C-F stretching at ~1100–1000 cm) .
Table 1 : Typical spectral data for pyrimidine derivatives:
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | Methoxy protons at δ 3.8–4.0 ppm | |
| XRD | Tetrahedral puckering (C(4)E conformation) | |
| HRMS | [M+H] at m/z 157.04 (calculated) |
Advanced: How can synthetic routes for this compound be optimized to address low yields?
Answer:
Low yields often stem from competing side reactions (e.g., over-fluorination or demethylation). Strategies include:
- Controlled Reaction Conditions : Use sodium methoxide in methanol for regioselective methoxy group introduction, as seen in 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one synthesis .
- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) to enhance coupling efficiency for halogenated intermediates .
- Purification Techniques : Column chromatography with gradient elution (hexane:EtOAc) to isolate the product from byproducts .
Table 2 : Optimization variables for pyrimidine synthesis:
| Variable | Impact on Yield | Reference |
|---|---|---|
| Temperature | >60°C increases side reactions | |
| Solvent Polarity | Polar aprotic solvents improve fluorination | |
| Catalyst Loading | 5% Pd/C reduces reaction time by 30% |
Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
Answer:
Discrepancies may arise from impurities, polymorphic forms, or instrumental calibration. Mitigation steps:
- Purity Assessment : Use HPLC (>95% purity threshold) with a C18 column and UV detection at 254 nm .
- Polymorph Screening : Conduct differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-Hydroxy-2-(trifluoromethyl)pyrimidine, PubChem ID 243570) to benchmark spectral signatures .
Advanced: What methodologies are effective for analyzing the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The fluorine atom’s electronegativity makes it susceptible to nucleophilic displacement. Key approaches:
- DFT Calculations : Predict reaction pathways using Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states .
- Kinetic Studies : Monitor reaction progress via F NMR to track fluorine displacement intermediates .
- Solvent Effects : Use DMSO to stabilize charged intermediates, enhancing substitution rates .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods due to potential release of toxic fumes (e.g., HF during decomposition) .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services, as mandated for fluorinated intermediates .
Advanced: How can this compound be integrated into pharmacophores for drug discovery?
Answer:
- Structure-Activity Relationship (SAR) : Modify the methoxy/fluoro positions to enhance target binding, as seen in antifungal agents like Voriconazole intermediates .
- Bioisosteric Replacement : Substitute fluorine with chlorine or trifluoromethyl groups to optimize pharmacokinetics, as demonstrated in agrochemical analogs .
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., thymidylate synthase) .
Advanced: What analytical techniques validate the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS .
- Light Sensitivity : Use amber vials to prevent photodegradation, critical for fluorinated compounds .
- Moisture Control : Karl Fischer titration to ensure water content <0.1% in lyophilized samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
